3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one

Synthetic Chemistry Prodrug Design Heterocyclic Chemistry

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one (CAS 17832-99-4) is the definitive choice for researchers requiring a reactive N3-hydroxymethyl handle for focused library synthesis, prodrug conjugation, or regulatory reference standards. Unlike generic benzoxazolones, this compound's unique primary alcohol enables Mitsunobu, esterification, and nucleophilic displacement reactions, directly supporting ANDA/DMF impurity profiling and antimicrobial scaffold development. Secure this versatile intermediate with confirmed purity to drive your synthetic and analytical workflows forward.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B11549745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CO
InChIInChI=1S/C8H7NO3/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
InChIKeyFOHRCMUANUUOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one: Core Scaffold and Procurement Profile


3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one (CAS 17832-99-4) is a synthetic heterocyclic compound belonging to the benzoxazolone class . It features a fused benzene-oxazole ring system with a lactam carbonyl at the 2-position and a reactive hydroxymethyl (-CH₂OH) group at the N3-position. This N3-hydroxymethyl substitution is a key structural differentiator from unsubstituted 2-benzoxazolinone (BOA), providing a handle for further functionalization or acting as a masked formaldehyde equivalent. The compound is typically procured as a research chemical or synthetic building block with a molecular weight of 165.15 g/mol and formula C₈H₇NO₃ .

Why 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one Cannot Be Replaced by Common Analogs


Substituting 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one with a generic benzoxazole or benzoxazolone analog is not scientifically sound due to the critical role of the N3-hydroxymethyl group. This moiety dictates the compound's utility as a specific synthetic intermediate and alters its physicochemical profile. While natural benzoxazinoids like DIBOA and DIMBOA are antimicrobial, they are chemically distinct (1,4-benzoxazin-3-ones) and degrade rapidly [1]. Simple benzoxazolinones like BOA lack the reactive hydroxymethyl handle required for conjugation or prodrug strategies [2]. Therefore, procurement decisions must be driven by the unique reactivity of the N3-hydroxymethyl group rather than general class activity.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one


Synthetic Scaffold Superiority: N3-Hydroxymethyl vs. N-Unsubstituted Benzoxazolones

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one possesses a primary alcohol functionality at the N3 position, whereas unsubstituted 2-benzoxazolinone (BOA) has a secondary amine (NH) [1]. This quantitative structural difference—specifically the replacement of a hydrogen atom with a -CH₂OH group—provides a reactive site for esterification, etherification, or oxidation, enabling the compound to serve as a versatile building block for generating focused libraries of N-substituted benzoxazolone derivatives. This functionality is absent in the simpler scaffold.

Synthetic Chemistry Prodrug Design Heterocyclic Chemistry

Precision in Analytical Method Development: Use as a Certified Impurity Standard

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one is explicitly listed and supplied as a characterized impurity reference standard for pharmaceutical applications, particularly related to benzisoxazole and benzoxazole drug substances . Its procurement as a certified reference material supports ANDA and DMF submissions, method validation, and stability studies. Generic benzoxazolones lack this specific qualification and accompanying analytical documentation (e.g., Certificate of Analysis with purity and characterization data).

Analytical Chemistry Quality Control Pharmaceutical Analysis

Potential Metabolic Intermediate: Distinct Fate vs. C-Substituted Analogs

Historical metabolic studies on structurally related compounds suggest a distinct metabolic pathway for N-substituted benzoxazolones. While 2-methylbenzoxazole and 2-phenylbenzoxazole are metabolized via oxidation of the C2-substituent, the N3-hydroxymethyl group in this compound would likely undergo direct conjugation (e.g., glucuronidation or sulfation) without prior oxidation, as evidenced by studies on the metabolism of benzoxazolone in rabbits [1]. This fundamental difference in Phase II metabolism could be exploited for prodrug design, where the N3-hydroxymethyl group acts as a cleavable or activatable handle.

Metabolism Xenobiotics Medicinal Chemistry

Class-Level Antimicrobial Potential: Benzoxazolone Core vs. 1,4-Benzoxazin-3-one Core

Natural 1,4-benzoxazin-3-ones like DIBOA and DIMBOA are potent antimicrobials but are chemically unstable, with half-lives often measured in hours under physiological conditions [1]. In contrast, the 1,3-benzoxazol-2(3H)-one core (as in 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one) is a more stable lactam scaffold [2]. While this compound itself may lack direct antimicrobial data, its core scaffold offers enhanced chemical stability compared to the bioactive natural products, making it a more robust starting point for developing durable antimicrobial agents.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Targeted Application Scenarios for 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one Procurement


Synthesis of N-Substituted Benzoxazolone Derivative Libraries

Procure 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one as a versatile building block to generate a focused library of N-alkylated, N-acylated, or N-carbamoylated benzoxazolones. The reactive primary alcohol at the N3 position allows for straightforward derivatization via Mitsunobu reactions, esterification, or conversion to a leaving group for nucleophilic displacement. This is supported by its distinct structural differentiation from N-unsubstituted 2-benzoxazolinone (BOA) [1].

Pharmaceutical Impurity Profiling and Quality Control

Use 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one as a certified reference standard for analytical method development and validation. Its identification as a potential impurity in benzisoxazole-related drug substances makes it essential for regulatory compliance in ANDA/DMF submissions, stability studies, and batch release testing [1].

Design of Metabolically-Stable Benzoxazolone Prodrugs

Leverage the N3-hydroxymethyl group as a handle for prodrug design. Based on class-level metabolic inferences, the primary alcohol can be conjugated to form ester or phosphate prodrugs, potentially improving solubility or targeting, while the stable benzoxazolone core provides a robust scaffold [1].

Development of Novel Antimicrobials with Improved Stability

Utilize 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one as a starting point for designing antimicrobial agents. The 1,3-benzoxazol-2(3H)-one core offers greater chemical stability compared to the naturally occurring 1,4-benzoxazin-3-one antimicrobials like DIBOA and DIMBOA, which are prone to rapid degradation [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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